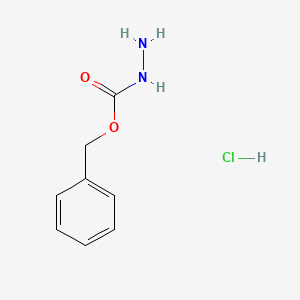
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol consists of an amino group (-NH2) and a 3,4-dimethoxyphenyl group attached to a propan-2-ol backbone . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol has a melting point of 92 °C and a predicted boiling point of 371.3±42.0 °C . Its density is predicted to be 1.118±0.06 g/cm3 . The pKa value, which can give an indication of the compound’s acidity, is predicted to be 11.92±0.50 .Wissenschaftliche Forschungsanwendungen
Pharmacology: Synthesis of Therapeutic Agents
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol: is a valuable intermediate in pharmacology, particularly in the synthesis of therapeutic agents . It is commonly utilized in the creation of antibiotics and anticancer drugs, where its structure serves as a building block for more complex compounds. Its role in the development of chemical degradation substances also highlights its importance in creating treatments that can break down harmful agents within the body.
Organic Synthesis: Protecting Groups
In organic chemistry, protecting groups are essential for controlling the reactivity of molecules, and 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol can act as such a group . By temporarily modifying reactive sites, it allows for selective reactions to occur elsewhere in the molecule, which is crucial for the successful synthesis of complex organic compounds.
Medicinal Chemistry: Drug Controlled Release Systems
This compound plays a significant role in medicinal chemistry, where it is used in the synthesis of polypeptide chains and the preparation of drug controlled release systems . These systems are designed to release drugs at a controlled rate, ensuring consistent therapeutic levels over extended periods, which is vital for chronic conditions requiring steady medication intake.
Biochemistry: Peptide Synthesis
In biochemistry, 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is employed in peptide synthesis . Peptides are short chains of amino acids that are essential for various biological functions. The compound’s structure allows for the formation of peptide bonds, contributing to the synthesis of peptides that can be used for research or therapeutic purposes.
Chemical Engineering: Intermediate for Drug Synthesis
Chemical engineering leverages this compound as an intermediate in the large-scale synthesis of drugs . Its stability and reactivity make it suitable for industrial processes, where it can be transformed into various pharmacologically active agents, aiding in the mass production of medications.
Materials Science: Development of Novel Materials
Lastly, in materials science, 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol could be explored for the development of novel materials . Its organic structure might contribute to the creation of new polymers or coatings with unique properties, such as enhanced durability or controlled biodegradability.
Eigenschaften
IUPAC Name |
1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUCFGTQYIDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617272 |
Source


|
| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
CAS RN |
204015-28-1 |
Source


|
| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)









